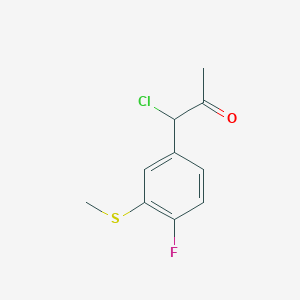![molecular formula C5H2BrClN4 B14040539 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H2BrClN4 It is a fused triazine derivative, which means it contains both imidazole and triazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-nitroimidazole with bromine in the presence of a base. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Catalyst/Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a nitro derivative.
科学的研究の応用
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly kinase inhibitors for cancer therapy.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in various biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include protein kinases involved in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the downstream signaling processes.
類似化合物との比較
Similar Compounds
- 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
- 5-Bromo-4-chloroimidazo[4,3-f][1,2,4]triazine
Uniqueness
5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly suitable for certain applications, such as kinase inhibition in cancer therapy, where the precise arrangement of atoms can significantly impact the compound’s efficacy and selectivity .
特性
分子式 |
C5H2BrClN4 |
|---|---|
分子量 |
233.45 g/mol |
IUPAC名 |
5-bromo-4-chloroimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-3-5(7)8-1-10-11(3)2-9-4/h1-2H |
InChIキー |
VKWYLQVHPDNDLX-UHFFFAOYSA-N |
正規SMILES |
C1=NN2C=NC(=C2C(=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

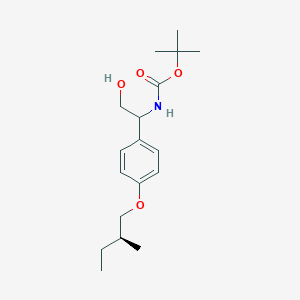
![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
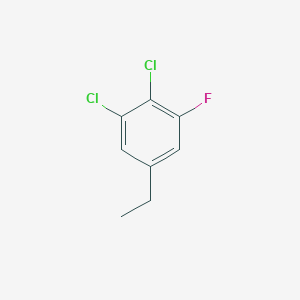
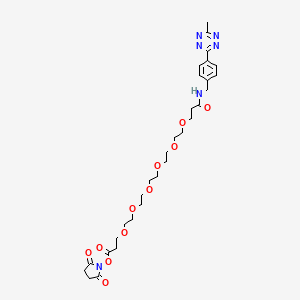
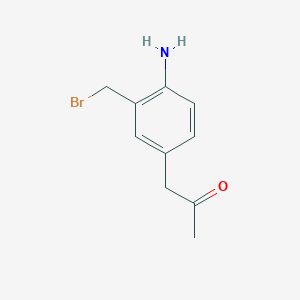
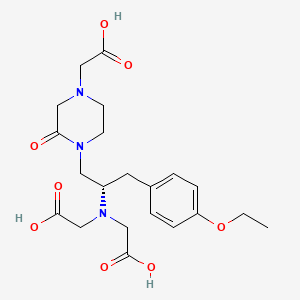
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
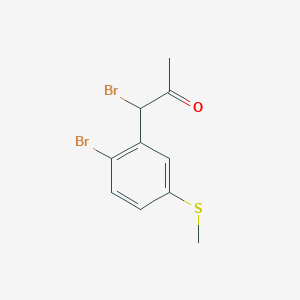
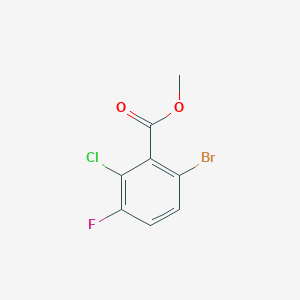
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)

